molecular formula C7H11NO3 B13820037 Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 468096-98-2

Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate

Katalognummer: B13820037
CAS-Nummer: 468096-98-2
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: XYJMJKTWFKEHQB-AJFZSALYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is a synthetic compound that belongs to the class of bicyclic compounds. It is characterized by a unique structure that includes an oxabicyclo and azabicyclo framework. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

468096-98-2

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-6-8(5)11-6/h5-6H,2-4H2,1H3/t5-,6-,8?/m0/s1

InChI-Schlüssel

XYJMJKTWFKEHQB-AJFZSALYSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CC[C@H]2N1O2

Kanonische SMILES

CCOC(=O)C1CCC2N1O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.